tert-Butyl tetraisopropylphosphorodiamidite
Overview
Description
tert-Butyl tetraisopropylphosphorodiamidite is a phosphorus compound that has been identified as an excellent ligand for palladium-catalyzed Buchwald–Hartwig amination reactions. This compound is prepared from bis(diisopropylamino)chlorophosphine and is notable for its ready accessibility and air-stability, making it a practical choice for the synthesis of aryl- and heteroarylamines, which are important in industrial applications .
Synthesis Analysis
The synthesis of tert-butyl tetraisopropylphosphorodiamidite involves the use of bis(diisopropylamino)chlorophosphine. Although the exact synthesis method is not detailed in the provided data, the compound's accessibility suggests that the synthesis route is straightforward and likely scalable for industrial purposes .
Molecular Structure Analysis
While the molecular structure of tert-butyl tetraisopropylphosphorodiamidite is not directly described in the provided papers, related compounds such as tetra-tert-butyldiphosphine have been studied extensively. Tetra-tert-butyldiphosphine, for example, has been determined to have a highly distorted and sterically crowded molecular structure, which is analyzed using electron diffraction and X-ray diffraction methods . These structural analyses of related compounds can provide insights into the steric and electronic properties that may also be relevant to tert-butyl tetraisopropylphosphorodiamidite.
Chemical Reactions Analysis
The primary chemical reaction involving tert-butyl tetraisopropylphosphorodiamidite is its use as a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions. This reaction is used to synthesize aryl- and heteroarylamines, which are valuable in various industrial and pharmaceutical applications . The compound's effectiveness in these reactions can be attributed to its ability to stabilize the palladium catalyst and facilitate the amination process.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl tetraisopropylphosphorodiamidite are not explicitly detailed in the provided data. However, its stability in air is emphasized, which is an important property for practical laboratory and industrial use . Additionally, related compounds such as tert-butyl hypofluorite and tert-butyl tetraethylphosphorodiamidite have been characterized by various spectroscopic methods, and their reactivity has been documented, providing a context for understanding the reactivity and properties of tert-butyl tetraisopropylphosphorodiamidite .
Scientific Research Applications
1. Ligand in Palladium-Catalysed Amination
tert-Butyl tetraisopropylphosphorodiamidite has been identified as an excellent ligand in the palladium-catalysed Buchwald–Hartwig amination of aryl- and heteroaryl chlorides and bromides. Its practicality stems from its ready accessibility and air-stability, making it a valuable asset in the synthesis of industrially significant aryl- and heteroarylamines (Roiban, Mehler, & Reetz, 2014).
2. Preparation of Asymmetrically Protected Phosphoramidite
This compound has been utilized in the preparation of an asymmetrically protected phosphoramidite, demonstrating its utility in solid-phase synthesis of phosphopeptides. The process involves global phosphorylation reagent application for peptide synthesis (Kupihar, Váradi, Monostori, & Tóth, 2000).
3. Role in Nitration of Phenols
tert-Butyl tetraisopropylphosphorodiamidite has shown efficacy as a chemoselective nitrating agent, particularly in the generation of mononitro derivatives of phenolic substrates. This method is also compatible with tyrosine-containing peptides on solid support in synthesizing fluorogenic substrates for protease characterization (Koley, Colón, & Savinov, 2009).
4. Reactions with Acids
The reactions of tert-butyl tetraethylphosphorodiamidite with acetic and trifluoroacetic acids involve substitution of the amido group. Modeling of these reactions suggests a scheme starting with protonation of phosphorus (Sal’keeva, Nurmagambetova, Kurmanaliev, & Gazizov, 2003).
5. Evaluation in Medicinal Chemistry
The tert-butyl group, which is a common motif in tert-Butyl tetraisopropylphosphorodiamidite, has been evaluated for its impact in medicinal chemistry. This evaluation includes studying the physicochemical and pharmacokinetic properties of bioactive compounds incorporating the tert-butyl group (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
6. NMR Tag for High-Molecular-Weight Systems
O-tert-Butyltyrosine, which includes a tert-butyl group, serves as an NMR tag for high-molecular-weight systems. It enables measurements of submicromolar ligand binding affinities, demonstrating the utility of the tert-butyl group in advanced NMR applications (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
Safety And Hazards
properties
IUPAC Name |
N-[[di(propan-2-yl)amino]-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N2OP/c1-12(2)17(13(3)4)20(19-16(9,10)11)18(14(5)6)15(7)8/h12-15H,1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFUFSJCFKUIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399086 | |
Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl tetraisopropylphosphorodiamidite | |
CAS RN |
137348-88-0 | |
Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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